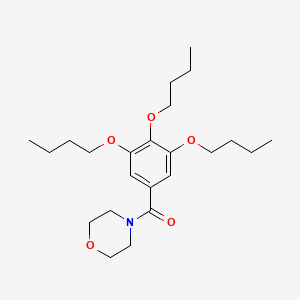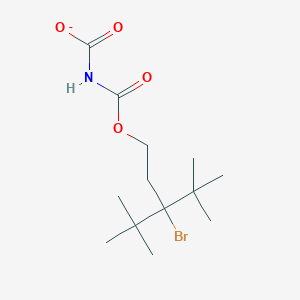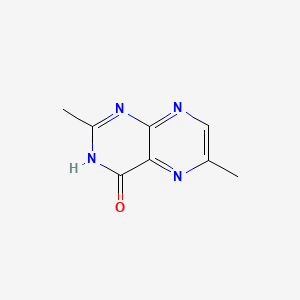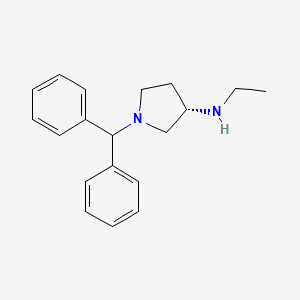
Isobutyladrenaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyladrenaline is a synthetic catecholamine and a derivative of adrenaline. It is known for its potent beta-adrenergic agonist properties, which means it can stimulate beta-adrenergic receptors in the body. This compound is primarily used in research settings to study the effects of beta-adrenergic stimulation on various physiological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isobutyladrenaline typically involves the alkylation of adrenaline. One common method is the reaction of adrenaline with isobutyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Isobutyladrenaline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted catecholamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isobutyladrenaline has a wide range of applications in scientific research:
Chemistry: It is used to study the reactivity of catecholamines and their derivatives.
Biology: It helps in understanding the role of beta-adrenergic receptors in cellular signaling pathways.
Medicine: It is used in pharmacological studies to develop beta-adrenergic agonists for therapeutic use.
Industry: It can be used in the development of beta-adrenergic receptor modulators for various applications.
Wirkmechanismus
Isobutyladrenaline exerts its effects by binding to beta-adrenergic receptors, which are G protein-coupled receptors. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. This activation triggers a cascade of intracellular events, including the activation of protein kinase A (PKA), which ultimately results in physiological responses such as increased heart rate and bronchodilation.
Vergleich Mit ähnlichen Verbindungen
Isoprenaline: Another beta-adrenergic agonist with similar properties but different potency and selectivity.
Epinephrine: A naturally occurring catecholamine with broader adrenergic activity.
Norepinephrine: Primarily an alpha-adrenergic agonist with some beta-adrenergic activity.
Uniqueness: Isobutyladrenaline is unique due to its specific beta-adrenergic agonist activity, making it a valuable tool in research focused on beta-adrenergic receptor functions. Its synthetic nature also allows for modifications to study structure-activity relationships.
Eigenschaften
CAS-Nummer |
63905-43-1 |
|---|---|
Molekularformel |
C13H21NO3 |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
4-[1-hydroxy-2-[methyl(2-methylpropyl)amino]ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H21NO3/c1-9(2)7-14(3)8-13(17)10-4-5-11(15)12(16)6-10/h4-6,9,13,15-17H,7-8H2,1-3H3 |
InChI-Schlüssel |
AXANOVHCGVRAQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(C)CC(C1=CC(=C(C=C1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13954530.png)

![2-[(3-Bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13954536.png)

amino}ethan-1-ol](/img/structure/B13954546.png)

![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-benzenesulfonamide](/img/structure/B13954559.png)

![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13954566.png)

![8-(Chloromethyl)-2-methyl-2-azaspiro[4.5]decane](/img/structure/B13954592.png)
